N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide
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Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide is a synthetic organic compound with a complex structure that includes a naphthalene ring and a cinnamamide moiety
Mechanism of Action
Target of Action
It is known that the compound has fungicidal properties , suggesting that it likely interacts with key proteins or enzymes in fungal organisms to exert its effects.
Mode of Action
The compound is known to inhibit the growth of Rhizoctonia solani, a plant pathogenic fungus . It is suggested that the compound interacts with key targets in the fungus, leading to changes in the microscopic morphology of R. solani .
Biochemical Pathways
solani . These changes affect various functions and metabolic pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Significant metabolic pathways affected include steroid biosynthesis and ABC transporters .
Result of Action
The treatment of R. solani with N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide results in several observable effects. The mycelium treated with the compound produces a red secretion and exhibits progressive creeping growth . Microscopic changes include hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . At the cellular level, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the cinnamamide moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinones: Compounds with a naphthalene ring and quinone moiety, known for their antimicrobial and antitumoral properties.
Cinnamates: Compounds with a cinnamic acid moiety, often used for their antioxidant and anti-inflammatory properties.
Uniqueness
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide is unique due to its combination of a naphthalene ring and a cinnamamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
(E)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21(20-12-6-10-18-9-4-5-11-19(18)20)15-16-23-22(25)14-13-17-7-2-1-3-8-17/h1-14,21,24H,15-16H2,(H,23,25)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZDRYTNPRUJW-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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